S-Ethyl 2-aminopropanethioate hydrochloride
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Overview
Description
S-Ethyl 2-aminopropanethioate hydrochloride: is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-aminopropanethioate hydrochloride typically involves the reaction of ethyl 2-aminopropanoate with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as esterification, ammonolysis, and purification to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 2-aminopropanethioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
S-Ethyl 2-aminopropanethioate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of S-Ethyl 2-aminopropanethioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their activity and properties .
Comparison with Similar Compounds
- Ethyl 2-aminopropanoate hydrochloride
- S-2-Amino-N-ethylpropanamide
- 2-Aminoethyl methacrylate hydrochloride
Comparison: S-Ethyl 2-aminopropanethioate hydrochloride is unique due to its thioester functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where thioester chemistry is required .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C5H12ClNOS |
---|---|
Molecular Weight |
169.67 g/mol |
IUPAC Name |
S-ethyl 2-aminopropanethioate;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H |
InChI Key |
KUNPNGCLKZPXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(C)N.Cl |
Origin of Product |
United States |
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